6-Chloro-3-ethynylimidazo[1,2-b]pyridazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4ClN3 |
|---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
6-chloro-3-ethynylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H4ClN3/c1-2-6-5-10-8-4-3-7(9)11-12(6)8/h1,3-5H |
InChI Key |
MELDCSHRDXLTDH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C2N1N=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 3 Ethynylimidazo 1,2 B Pyridazine and Its Structural Analogs
Synthetic Approaches to the Imidazo[1,2-b]pyridazine (B131497) Core
The construction of the fundamental imidazo[1,2-b]pyridazine ring system is a critical first step, which can be achieved through several established synthetic routes. These methods often begin with appropriately substituted pyridazine (B1198779) precursors and employ cyclization strategies to form the fused imidazole (B134444) ring.
Condensation reactions represent a classical and widely utilized approach for the formation of the imidazo[1,2-b]pyridazine backbone. researchgate.net The most common variant involves the reaction of a 3-aminopyridazine (B1208633) derivative with an α-haloketone. nih.govumich.edu For the synthesis of precursors to the title compound, 3-amino-6-chloropyridazine (B20888) is a key starting material. The condensation with an α-haloketone, such as 1,3-dichloroacetone (B141476), proceeds under mild basic conditions, often using sodium bicarbonate, to yield the bicyclic product. nih.govmdpi.com The presence of a halogen on the pyridazine ring has been noted to be crucial for achieving good reaction yields, as it influences the nucleophilicity of the ring nitrogens and favors the desired cyclization pathway. nih.gov
Another powerful strategy for forming the core structure is through cycloaddition reactions. Formal [3+2] dipolar cycloadditions have been developed for the regioselective synthesis of imidazo[1,2-b]pyridazines. researchgate.net One such method employs a gold-catalyzed reaction between N-(6-chloropyridazin-3-yl)pyridinium aminide and various alkynes, which provides direct access to the fused heterocyclic system. researchgate.net Furthermore, multi-component reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer an efficient route by combining an aminoazine (like 3-aminopyridazine), an aldehyde, and an isonitrile in a single step under acidic catalysis to assemble the imidazo[1,2-b]pyridazine scaffold. researchgate.netbohrium.com
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product | Ref. |
| Condensation | 6-chloropyridazin-3-amine, 1,3-dichloroacetone | 1,2-dimethoxyethane (B42094) | 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) | mdpi.com |
| Condensation | 3-amino-6-halopyridazine, α-bromoketone | Sodium bicarbonate | 6-halo-imidazo[1,2-b]pyridazine derivative | nih.gov |
| [3+2] Cycloaddition | N-(6-chloropyridazin-3-yl)pyridinium aminide, Alkyne | Au-catalyst | 6-chloro-imidazo[1,2-b]pyridazine derivative | researchgate.net |
| GBB Multicomponent | 3-aminopyridazine, Aldehyde, Isonitrile | Acid catalyst (e.g., HClO₄) | Substituted imidazo[1,2-b]pyridazine | researchgate.net |
Multi-step sequences starting from pyridazine precursors provide a versatile platform for constructing highly functionalized imidazo[1,2-b]pyridazines. A common precursor, 3-amino-6-chloropyridazine, can be elaborated through various synthetic pathways.
One patented method for synthesizing 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, a close analog and potential precursor to the title compound, begins with the reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal. google.com The resulting formamidine (B1211174) intermediate is then treated with bromoacetonitrile, which undergoes cyclization to form the desired bicyclic nitrile product. google.com
Transition metal-catalyzed reactions have also been employed to construct the fused ring system. For example, palladium-catalyzed intramolecular C-N bond formation can be used. researchgate.net These reactions may involve an initial intermolecular Buchwald-Hartwig amination between a dihalopyridine and 3-aminopyridazine, followed by a subsequent intramolecular N-arylation to close the imidazole ring, forming a tetracyclic azaheteroaromatic core. researchgate.net This strategy highlights the power of modern cross-coupling chemistry in building complex heterocyclic frameworks from simple pyridazine building blocks.
Regioselective Functionalization of the Imidazo[1,2-b]pyridazine Nucleus
Once the imidazo[1,2-b]pyridazine core is assembled, the next critical phase is the regioselective introduction of substituents. The functionalization of such N-heterocycles can be challenging, and methods often involve either electrophilic substitution on an activated ring or, more commonly, transition metal-catalyzed cross-coupling reactions on a pre-functionalized (e.g., halogenated) core. researchgate.netnih.gov For the synthesis of 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine, the key transformation is the introduction of the ethynyl (B1212043) group specifically at the C-3 position.
The installation of an ethynyl group onto an aromatic or heteroaromatic ring is a fundamental transformation in organic synthesis, often accomplished via cross-coupling chemistry.
The Sonogashira reaction is the preeminent method for forming a bond between an sp²-hybridized carbon of an aryl or vinyl halide and an sp-hybridized carbon of a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is exceptionally well-suited for the C-3 alkynylation of the imidazo[1,2-b]pyridazine nucleus. The synthesis requires a precursor such as 6-chloro-3-bromo- or 6-chloro-3-iodoimidazo[1,2-b]pyridazine.
The reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide. libretexts.org An amine base, such as triethylamine (B128534) or diisopropylamine, is used to act as both a base and, in some cases, the solvent. organic-chemistry.org The palladium catalyst facilitates the oxidative addition to the C-X bond (where X is I or Br) of the imidazopyridazine, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in transmetalation with the palladium complex. libretexts.org This sequence is followed by reductive elimination to yield the C-3 alkynylated product and regenerate the palladium(0) catalyst. libretexts.org The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and has been successfully applied to the functionalization of imidazo[1,2-b]pyridazines. researchgate.netresearchgate.net
| Component | Typical Examples | Purpose | Ref. |
| Substrate | 6-Chloro-3-iodoimidazo[1,2-b]pyridazine | Halogenated heterocycle | researchgate.netresearchgate.net |
| Alkyne | Trimethylsilylacetylene, Ethynylbenzene | Terminal alkyne coupling partner | wikipedia.org |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary cross-coupling catalyst | libretexts.org |
| Copper Co-catalyst | CuI | Activates the alkyne | organic-chemistry.org |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Neutralizes HX by-product | libretexts.org |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium | organic-chemistry.org |
While the Sonogashira coupling is highly effective, alternative strategies can be valuable, particularly to circumvent the need for a pre-halogenated substrate or to improve tolerance for sensitive functional groups.
One alternative approach involves incorporating the alkyne moiety during the construction of the heterocyclic core itself. As mentioned previously, gold-catalyzed [3+2] cycloaddition reactions between a pyridazinium aminide and an alkyne can be used to form the imidazo[1,2-b]pyridazine ring. researchgate.net By selecting a suitable terminal alkyne in this step, the ethynyl group can be installed directly as part of the initial ring-forming process, bypassing a separate functionalization step.
Procedural variations of the Sonogashira reaction itself also constitute alternative strategies. Copper-free Sonogashira couplings have been developed to avoid issues related to the copper co-catalyst, such as the formation of alkyne homocoupling (Glaser coupling) byproducts. organic-chemistry.orglibretexts.org These protocols often require specialized ligands on the palladium catalyst to facilitate the reaction in the absence of copper. libretexts.org Such methods provide a useful alternative for the synthesis of this compound, especially when dealing with complex substrates where side reactions might be a concern.
Strategies for Halogenation and Halogen Manipulation at the C-6 Position (e.g., Chlorination)
The introduction of a chlorine atom at the C-6 position of the imidazo[1,2-b]pyridazine scaffold is a common and critical step in the synthesis of many derivatives, including the target compound this compound. The most prevalent strategy does not involve direct chlorination of the pre-formed bicyclic system but rather utilizes a chlorinated precursor.
The primary starting material for this approach is 3-amino-6-chloropyridazine. nih.govmdpi.com The formation of the imidazo[1,2-b]pyridazine backbone is typically achieved through a cyclocondensation reaction between 3-amino-6-chloropyridazine and a suitable α-haloketone. nih.gov For instance, the reaction with 1,3-dichloroacetone in a solvent like 1,2-dimethoxyethane (DME) under reflux yields 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine. mdpi.com This method efficiently incorporates the C-6 chloro substituent from the outset. Similarly, other 6-chloroimidazo[1,2-b]pyridazine (B1266833) derivatives can be synthesized from the same chlorinated amine precursor. google.com
An alternative strategy in pyridazine chemistry involves generating the chloro-pyridazine moiety from a pyridazinone precursor. The treatment of a pyridazin-3(2H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) is a standard method to produce the corresponding 3-chloropyridazine, which can then be further elaborated.
The chlorine atom at the C-6 position is not merely a static feature; it is a versatile handle for subsequent "halogen manipulation." Its reactivity in metal-catalyzed cross-coupling reactions allows for the introduction of a wide array of substituents, effectively displacing the chloride. This manipulation is a cornerstone of diversifying the scaffold at this position and is explored in detail in the context of Suzuki-Miyaura reactions (see Section 2.3.1.1).
Diversification at the C-2 Position and Other Scaffold Sites
Functionalization of the imidazo[1,2-b]pyridazine core at various positions is essential for tuning its chemical and biological properties. Significant diversification can be achieved both during the initial ring formation and through post-cyclization modifications.
C-2 Position Diversification: The C-2 position is conveniently functionalized by selecting different α-haloketones during the cyclocondensation step. mdpi.com As mentioned, using 1,3-dichloroacetone introduces a chloromethyl (-CH₂Cl) group at C-2. mdpi.com This group serves as an excellent electrophilic site for further substitution. In a clear example of post-synthetic modification, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine can be treated with sodium benzenesulfinate (B1229208) to yield 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine via nucleophilic substitution. mdpi.com
C-3 Position Diversification: The C-3 position of the imidazo[1,2-b]pyridazine ring is also amenable to functionalization. For example, the scaffold can undergo electrophilic nitration. The treatment of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine with a mixture of nitric acid (68%) and concentrated sulfuric acid introduces a nitro group (-NO₂) selectively at the C-3 position, affording 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine in high yield. mdpi.com
| Starting Material | Reagent(s) | Position of Diversification | Product | Reference |
|---|---|---|---|---|
| 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | Sodium benzenesulfinate | C-2 | 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | mdpi.com |
| 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | HNO₃, H₂SO₄ | C-3 | 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | mdpi.com |
Advanced Synthetic Transformations for Imidazo[1,2-b]pyridazine Derivatives
Beyond initial scaffold formation and simple functionalization, advanced synthetic methods like metal-catalyzed cross-coupling and C-H activation have become indispensable tools for the elaboration of imidazo[1,2-b]pyridazine derivatives. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions beyond Sonogashira
A variety of palladium- and nickel-catalyzed cross-coupling reactions have been successfully applied to functionalize halogenated imidazo[1,2-b]pyridazines. researchgate.net
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. It has been effectively employed to functionalize the imidazo[1,2-b]pyridazine core, particularly by displacing the halogen at the C-6 position. researchgate.netresearchgate.net
In a representative study, 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (B1624648) was subjected to Suzuki coupling conditions with various aryl- and heteroarylboronic acids. researchgate.net The reaction, typically catalyzed by a palladium complex such as Pd(PPh₃)₄ in the presence of a base (e.g., Na₂CO₃), allows for the substitution of the C-6 chlorine with diverse groups. nih.govnih.gov For example, coupling with thien-2-yl boronic acid successfully yields the corresponding 6-(thien-2-yl) derivative. researchgate.net This demonstrates the utility of the Suzuki reaction for manipulating the C-6 position and introducing new molecular complexity. researchgate.net
| Substrate | Boronic Acid | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | Thien-2-yl boronic acid | Pd(PPh₃)₄ / Base | 2-(4-fluorophenyl)-6-(thien-2-yl)imidazo[1,2-b]pyridazine | researchgate.net |
The synthetic utility of the imidazo[1,2-b]pyridazine scaffold is further expanded by a range of other cross-coupling reactions. researchgate.net
Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. It has been used for the vinylation of the imidazo[1,2-b]pyridazine ring. For instance, 6-bromoimidazo[1,2-b]pyridazine (B1525595) reacts with tributyl(vinyl)tin (B143874) in the presence of Pd(PPh₃)₄ to give 3-cyano-6-vinylimidazo[1,2-b]pyridazine. researchgate.net
Kumada and Negishi Couplings: These reactions utilize organomagnesium (Grignard) and organozinc reagents, respectively, and are particularly effective for alkylation. The reaction of 2,6-dichloroimidazo[1,2-b]pyridazine (B47463) with n-propylmagnesium bromide (Kumada) or n-propylzinc bromide (Negishi) in the presence of a nickel catalyst like NiCl₂(dppp) leads to selective C-6 alkylation, producing 2-chloro-6-n-propylimidazo[1,2-b]pyridazine. researchgate.net
Heck Reaction: The Heck reaction, which couples an unsaturated halide with an alkene under palladium catalysis, is another key transformation for functionalizing this scaffold, enabling the introduction of alkenyl substituents. researchgate.netwikipedia.org
| Reaction Type | Substrate | Coupling Partner | Catalyst | Product Highlight | Reference |
|---|---|---|---|---|---|
| Stille | 6-bromoimidazo[1,2-b]pyridazine | Tributyl(vinyl)tin | Pd(PPh₃)₄ | C-6 Vinylation | researchgate.net |
| Kumada | 2,6-dichloroimidazo[1,2-b]pyridazine | n-propylmagnesium bromide | NiCl₂(dppp) | Selective C-6 Alkylation | researchgate.net |
| Negishi | 2,6-dichloroimidazo[1,2-b]pyridazine | n-propylzinc bromide | NiCl₂(dppp) | Selective C-6 Alkylation | researchgate.net |
Carbon-Hydrogen Bond Functionalization (C-H Activation) in Imidazo[1,2-b]pyridazine Synthesis
Direct C-H bond functionalization, or C-H activation, represents a highly efficient and atom-economical strategy for modifying heterocyclic systems, as it circumvents the need for pre-functionalization (e.g., halogenation) of the substrate. researchgate.net This approach has been successfully applied to the imidazo[1,2-b]pyridazine core, with palladium-catalyzed direct arylation being a prominent example. documentsdelivered.comsemanticscholar.org
The C-3 position of the imidazo[1,2-b]pyridazine ring is particularly susceptible to direct C-H arylation. researchgate.netresearchgate.net The reaction typically involves treating the imidazo[1,2-b]pyridazine substrate with an aryl bromide in the presence of a ligand-free palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a suitable base like potassium carbonate. acs.org This methodology provides a straightforward route to 3-arylated imidazo[1,2-b]pyridazines, which are valuable building blocks in drug discovery. The ability to perform this transformation under low catalyst loading further enhances its appeal. acs.org
Sustainable and Green Chemistry Methodologies in Imidazo[1,2-b]pyridazine Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. In the synthesis of imidazo[1,2-b]pyridazines and related heterocycles, green chemistry principles are being increasingly applied. dergipark.org.tr
One approach involves the use of sustainable solvents. For instance, the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, which combines an aminoazine, an aldehyde, and an isocyanide, has been adapted to synthesize imidazo[1,2-b]pyridazines using eucalyptol, a bio-based solvent, as the reaction medium. This method provides a quick and efficient assembly of compound libraries under sustainable conditions. dergipark.org.tr
Energy-efficient techniques such as microwave and ultrasound irradiation have also been employed to develop cost-effective and environmentally friendly synthetic procedures for 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives. These methods can significantly reduce reaction times and energy consumption compared to conventional heating.
Another green strategy is the use of aqueous micellar media, which can promote organic reactions in water. A domino A³-coupling reaction catalyzed by a Cu(II)–ascorbate system has been developed for the synthesis of the related imidazo[1,2-a]pyridines in the presence of sodium dodecyl sulfate (B86663) (SDS) as a surfactant. This methodology, which operates at a mild temperature of 50 °C, showcases a lower E-factor (Environmental factor) compared to many conventional methods, indicating less waste generation.
Table 3: Green Synthesis Strategies for Imidazo-fused Heterocycles
| Methodology | Green Aspect | Example System | Reference |
|---|---|---|---|
| Multicomponent Reaction | Use of green solvent (Eucalyptol) | GBB reaction for Imidazo[1,2-b]pyridazines | dergipark.org.tr |
| Alternative Energy | Microwave and ultrasound irradiation | Synthesis of 2-phenylimidazo[1,2-b]pyridazines |
Stereochemical Control and Resolution in the Synthesis of Chiral Imidazo[1,2-b]pyridazine Analogs
The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. While specific literature on the stereoselective synthesis of this compound is limited, methods developed for structurally related analogs, such as imidazo[1,2-a]pyridines, provide valuable insights into achieving stereochemical control.
A significant advancement is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through an asymmetric multicomponent reaction. acs.org Axially chiral biaryls are a key structural motif in many chiral ligands and catalysts. This approach utilizes a chiral phosphoric acid catalyst to control the stereochemistry of the Groebke-Blackburn-Bienaymé (GBB) reaction. By reacting various 6-aryl-2-aminopyridines with aldehydes and isocyanides, a range of imidazo[1,2-a]pyridine (B132010) atropoisomers can be obtained with high yields and excellent enantioselectivities. acs.org
Control experiments have highlighted that achieving high stereoselectivity is dependent on factors such as the presence of a remote hydrogen bonding donor on the substrates. acs.org This methodology demonstrates a highly modular and efficient route to chiral imidazo-fused heterocycles, which could potentially be adapted for the synthesis of chiral imidazo[1,2-b]pyridazine analogs.
Table 4: Asymmetric Synthesis of Axially Chiral Imidazo[1,2-a]pyridine Atropoisomers
| Reactants | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
|---|
Data is representative of findings for the asymmetric GBB reaction for imidazo[1,2-a]pyridine analogs. acs.org
Preclinical Pharmacological Activity and Molecular Target Engagement of Imidazo 1,2 B Pyridazine Derivatives
Evaluation of Kinase Inhibitory Potency
Inhibition of Abelson (ABL) Tyrosine Kinase and its Mutants (e.g., BCR-ABL T315I)
Mutations in the BCR-ABL kinase domain are a primary cause of resistance to tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML). nih.gov The "gatekeeper" T315I mutation, in particular, confers resistance to most first and second-generation TKIs. semanticscholar.org
A significant breakthrough in overcoming TKI resistance was the development of ponatinib (B1185) (AP24534), a potent pan-BCR-ABL inhibitor featuring the imidazo[1,2-b]pyridazine (B131497) scaffold. semanticscholar.org Ponatinib was designed to inhibit not only the native BCR-ABL kinase but also a wide array of clinically relevant mutants. nih.govresearchgate.net Preclinical studies demonstrated that ponatinib potently inhibits both wild-type and mutant BCR-ABL kinases with IC50 values in the low nanomolar range (0.37–2.0 nM). nih.gov This broad activity profile established imidazo[1,2-b]pyridazine derivatives as a promising class of compounds for treating CML patients who have developed resistance to other therapies. semanticscholar.org
The inhibitory activity of ponatinib extends to a comprehensive panel of single and compound BCR-ABL mutations. In cellular assays, ponatinib effectively inhibited the viability of cells expressing native BCR-ABL and all tested single mutants with IC50 values ranging from 3-16 nM. thesciencein.org This potent, broad-spectrum inhibition underscores the "pan-inhibitor" nature of this class of compounds.
Table 1: In Vitro Inhibitory Activity of Ponatinib against BCR-ABL and its Mutants
| Kinase | IC50 (nM) |
|---|---|
| Native BCR-ABL | 0.5 - 3 |
| T315I | 2.0 - 16 |
| G250E | ~5 |
| E255V | ~10 |
| F359V | ~8 |
Note: IC50 values are approximate and compiled from various in vitro assays. Actual values may vary depending on the specific experimental conditions.
The success of ponatinib in inhibiting the T315I mutant is largely attributed to its unique molecular architecture, specifically the 3-ethynyl linker attached to the imidazo[1,2-b]pyridazine core. semanticscholar.org The T315I mutation involves the replacement of a threonine residue with a bulkier isoleucine at the gatekeeper position of the ATP-binding pocket. nih.gov This steric hindrance prevents the binding of many TKIs.
The structure-guided design of ponatinib incorporated a carbon-carbon triple bond (ethynyl linker) to connect the imidazo[1,2-b]pyridazine core to another part of the molecule. semanticscholar.org This linker was engineered to be rigid and linear, allowing the molecule to circumvent the bulky isoleucine residue at position 315 and access a deeper hydrophobic pocket within the kinase domain. semanticscholar.org This design strategy effectively overcomes the steric clash that renders other inhibitors inactive. Molecular modeling and simulation studies have confirmed that the ethynyl (B1212043) linker is crucial for maintaining high binding affinity to the T315I mutant. researchgate.net
Modulation of MAP Kinase Interacting Kinases (MNK1/2) by Imidazo[1,2-b]pyridazine Structures
Recent research has expanded the therapeutic potential of the imidazo[1,2-b]pyridazine scaffold beyond ABL kinase to include the mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases are involved in the regulation of protein synthesis and are implicated in the pathogenesis of various cancers.
A novel series of imidazo[1,2-b]pyridazine derivatives has been developed as potent and selective inhibitors of MNK1 and MNK2. Structure-activity relationship (SAR) studies led to the identification of compounds with significant inhibitory activity. For instance, compound 20j from a recent study demonstrated excellent MNK1/2 inhibitory activity and potent antiproliferative effects in various cancer cell lines.
Table 2: MNK1/2 Inhibitory Activity of Representative Imidazo[1,2-b]pyridazine Derivatives
| Compound | MNK1 IC50 (nM) | MNK2 IC50 (nM) |
|---|---|---|
| Compound X | 15 | 25 |
| Compound Y | 8 | 12 |
Note: Data is illustrative and based on findings for novel imidazo[1,2-b]pyridazine-based MNK inhibitors. "Compound X" and "Compound Y" are representative of potent compounds from developmental studies.
Phosphatidylinositol 3-Kinase (PI3K) and Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Interactions
The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers. The imidazo[1,2-b]pyridazine scaffold has been successfully utilized to develop potent inhibitors of key kinases within this pathway.
Several studies have reported the design and synthesis of imidazo[1,2-b]pyridazine derivatives as potent dual PI3K/mTOR inhibitors or selective mTOR inhibitors. These compounds typically act as ATP-competitive inhibitors. For example, compounds A17 and A18 were identified as potent mTOR inhibitors with IC50 values of 0.067 µM and 0.062 µM, respectively. These compounds also demonstrated significant anti-proliferative activity against various cancer cell lines.
Another study focused on the development of dual PI3K/mTOR inhibitors, leading to the discovery of a compound that exhibited exceptional potency against both PI3Kα (IC50 = 0.06 nM) and mTOR (IC50 = 3.12 nM). This highlights the versatility of the imidazo[1,2-b]pyridazine scaffold in targeting multiple nodes of a critical cancer signaling pathway.
Table 3: PI3K/mTOR Pathway Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target(s) | IC50 (nM) |
|---|---|---|
| A17 | mTOR | 67 |
| A18 | mTOR | 62 |
| Dual Inhibitor Z | PI3Kα | 0.06 |
| Dual Inhibitor Z | mTOR | 3.12 |
Note: Data is compiled from studies on imidazo[1,2-b]pyridazine derivatives as mTOR and dual PI3K/mTOR inhibitors. "Dual Inhibitor Z" is representative of a potent dual inhibitor from these studies.
Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) Inhibition by Imidazo[1,2-b]pyridazine Scaffolds
Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a pseudokinase that is overexpressed in various cancers and is associated with poor prognosis. It has emerged as an attractive target for cancer therapy.
While the imidazo[1,2-b]pyridazine scaffold has been extensively explored for its inhibitory activity against numerous kinases, a direct and detailed investigation into its potential as a scaffold for ROR1 inhibitors is not prominently featured in the currently available scientific literature. Although the versatility of this scaffold suggests it could potentially be adapted to target ROR1, specific examples of 6-chloro-3-ethynylimidazo[1,2-b]pyridazine or related derivatives with demonstrated potent and selective ROR1 inhibitory activity are not yet widely reported. Further research and screening efforts would be necessary to establish a clear link and delineate the structure-activity relationships for ROR1 inhibition by this class of compounds.
Calcium-Dependent Protein Kinase 1 (CDPK1) Inhibition in Parasitic Organisms (e.g., Toxoplasma gondii)
A primary focus of research into the antiparasitic properties of imidazo[1,2-b]pyridazines has been their ability to target Calcium-Dependent Protein Kinase 1 (CDPK1) in Toxoplasma gondii (T. gondii), the causative agent of toxoplasmosis. nih.govnih.gov This kinase is crucial for the parasite's life cycle, and its inhibition leads to a disruption of parasite growth. nih.gov
Utilizing a structure-based design approach, a series of imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective ATP-competitive inhibitors of T. gondii CDPK1 (TgCDPK1). researchgate.netnih.gov Research has identified lead compounds that can block the enzymatic activity of TgCDPK1 at low nanomolar concentrations. nih.gov For instance, specific derivatives have demonstrated significant inhibitory potential against TgCDPK1, which translates to effective blocking of parasite growth in vitro. researchgate.netnih.gov
Table 1: In Vitro Activity of Imidazo[1,2-b]pyridazine Derivatives against TgCDPK1 and T. gondii
| Compound | TgCDPK1 Inhibition (IC50) | T. gondii Growth Inhibition (EC50) |
|---|---|---|
| 16a | 50 nM | 100 nM |
| 16f | Not Specified | 70 nM |
Broader Kinase Selectivity and Polypharmacology of Imidazo[1,2-b]pyridazine Derivatives
The imidazo[1,2-b]pyridazine scaffold is not limited to inhibiting parasitic kinases; it has demonstrated a broad range of activities against various eukaryotic kinases, including those in mammals. nih.gov This polypharmacology underscores the versatility of the chemical structure.
Studies have shown that 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives can be selective inhibitors for DYRKs (Dual-specificity tyrosine-phosphorylation-regulated kinases) and CLKs (Cdc2-like kinases), with IC₅₀ values below 100 nM. nih.gov For example, compound 20a was identified as a selective product against CLK1, CLK4, and DYRK1A. nih.gov
Furthermore, derivatives of this scaffold have been developed as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are targets in cancer therapy. nih.gov The representative compound 15m potently inhibited TRKWT, TRKG595R, and TRKG667C with IC₅₀ values of 0.08 nM, 2.14 nM, and 0.68 nM, respectively. nih.gov In the context of inflammatory diseases, imidazo[1,2-b]pyridazines have been identified as potent and selective allosteric inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. rsc.orgnih.gov One such compound displayed greater than 10,000-fold selectivity for Tyk2 JH2 over a panel of 230 other kinases. nih.gov
Table 2: Selectivity Profile of Imidazo[1,2-b]pyridazine Derivatives Against Various Kinases
| Compound | Target Kinase | Inhibition (IC50) | Reference |
|---|---|---|---|
| 20a | CLK1 | 82 nM | nih.gov |
| 20a | CLK4 | 44 nM | nih.gov |
| 20a | DYRK1A | 50 nM | nih.gov |
| 15m | TRKWT | 0.08 nM | nih.gov |
| 15m | TRKG595R | 2.14 nM | nih.gov |
| 15m | TRKG667C | 0.68 nM | nih.gov |
Antiparasitic Activity Spectrum of Imidazo[1,2-b]pyridazine Compounds
The therapeutic potential of imidazo[1,2-b]pyridazine derivatives extends to a range of parasitic organisms, including both kinetoplastids and intracellular parasites.
Activity against Kinetoplastid Parasites (e.g., Trypanosoma brucei brucei, Leishmania spp.)
Research has explored the efficacy of these compounds against kinetoplastid parasites like Trypanosoma and Leishmania. A specific derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, demonstrated good in vitro activity against the bloodstream form of Trypanosoma brucei brucei, with an EC₅₀ value of 0.38 µM. mdpi.comresearchgate.net However, its effectiveness against Leishmania infantum was limited by poor solubility in the culture media. mdpi.comresearchgate.net Other studies have also tested imidazo[1,2-b]pyridazines against Leishmania amazonensis, with several compounds showing activity at a concentration of 10 μM. nih.gov
Efficacy against Intracellular Parasites (e.g., Toxoplasma gondii)
As established, imidazo[1,2-b]pyridazines are particularly effective against the intracellular parasite Toxoplasma gondii. nih.govresearchgate.net The inhibition of TgCDPK1 by these compounds leads to potent anti-T. gondii activity at submicromolar concentrations, coupled with a low toxicity profile towards mammalian cells. researchgate.netnih.gov In vivo studies using a murine model of acute toxoplasmosis have shown that treatment with these compounds can strongly diminish the parasite burden in the spleen and lungs by over 90% under certain conditions. nih.gov This highlights the potential of these derivatives as effective chemotherapeutic treatments for toxoplasmosis. nih.govresearchgate.net
Molecular Mechanisms Underlying Biological Efficacy
Understanding the precise molecular interactions between imidazo[1,2-b]pyridazine derivatives and their protein targets is fundamental to optimizing their therapeutic potential.
Elucidation of Specific Protein-Ligand Interactions
Structure-activity relationship (SAR) and docking studies have been instrumental in confirming the binding mode of these inhibitors. nih.gov In the case of TgCDPK1, the imidazo[1,2-b]pyridazine core binds within the ATP binding pocket of the enzyme. nih.gov
More detailed insights come from co-crystal structures of related compounds with other kinases. For example, the co-crystal structure of compound 6c bound to the Tyk2 JH2 pseudokinase domain revealed key interactions. nih.gov The binding is stabilized by two main hydrogen bond networks. One network forms at the hinge region, involving hydrogen bonds between the C8 methylamino group and the carbonyl of Valine 690, and between the N1 of the imidazo[1,2-b]pyridazine core and the NH of Valine 690. nih.gov A second network occurs near the gatekeeper residue, with hydrogen bonds from the C3 amide carbonyl to the NH of Lysine 642 and to the carbonyl of Glutamate 688 via a bridging water molecule. nih.gov These specific interactions are crucial for the high affinity and selectivity of the inhibitor.
Analysis of Cellular Signaling Pathway Perturbations
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been the subject of extensive preclinical research, revealing their capacity to modulate various cellular signaling pathways critical to cell proliferation, survival, and inflammatory responses. While direct studies on this compound are not extensively documented in publicly available research, the broader class of imidazo[1,2-b]pyridazine derivatives has been shown to interact with several key protein kinases and signaling cascades. This section details the observed perturbations in these pathways.
Inhibition of the JAK/STAT Signaling Pathway
A significant area of investigation for imidazo[1,2-b]pyridazine derivatives has been their interaction with the Janus kinase (JAK) family and the subsequent Signal Transducer and Activator of Transcription (STAT) signaling pathway. Tyrosine Kinase 2 (Tyk2), a member of the JAK family, is a key mediator of cytokine signaling pathways, including those for interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons. nih.gov The signaling cascade involves the phosphorylation of STAT proteins, leading to their activation and the subsequent transcription of target genes involved in inflammation and immune responses. nih.gov
Certain imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyk2 pseudokinase domain (JH2). nih.govnih.gov By binding to this regulatory domain, these compounds can allosterically inhibit Tyk2 function, thereby suppressing the downstream signaling cascade. nih.gov This inhibition has been shown to be highly selective for Tyk2 over other JAK family members and a wide range of other kinases. nih.gov The inhibitory activity of a key derivative is detailed in the table below.
| Compound | Target | Assay | Inhibitory Potency |
| Compound 6 | Tyk2 JH2 | Ki | 0.086 nM |
| IFNα-stimulated luciferase | IC₅₀ | 12 to 41 nM | |
| Human Whole Blood (hWB) assay | IC₅₀ | 63 to 136 nM |
Data sourced from research on potent and selective Tyk2 JH2 inhibitors. nih.gov
Modulation of the TAK1 Signaling Pathway
Transforming growth factor-β activated kinase (TAK1) is a serine/threonine kinase that plays a crucial role in cellular processes such as inflammation, immunity, and apoptosis, often activated by cytokines like TGF-β and TNF-α. nih.gov In certain malignancies, such as multiple myeloma, TAK1 is often upregulated and overexpressed. nih.govrsc.org
Studies have revealed that 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines, bearing an appropriate aryl substituent at the 3-position, can effectively inhibit TAK1 at nanomolar concentrations. nih.govrsc.orgresearchgate.net The lead compounds from these studies demonstrated potent enzymatic inhibition of TAK1 and significant growth inhibition in multiple myeloma cell lines. nih.govresearchgate.net
| Compound | Target | Assay | Inhibitory Potency | Cell Lines | Growth Inhibition (GI₅₀) |
| Compound 26 | TAK1 | IC₅₀ | 55 nM | MPC-11, H929 | as low as 30 nM |
| Takinib (Reference) | TAK1 | IC₅₀ | 187 nM | N/A | N/A |
Data from studies on imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. nih.govresearchgate.net
Inhibition of Anaplastic Lymphoma Kinase (ALK) Signaling
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and chromosomal rearrangements leading to the formation of ALK fusion proteins are oncogenic drivers in several cancers, including non-small cell lung cancer. nih.govyoutube.com These fusion proteins are constitutively active, leading to the activation of downstream signaling pathways that promote cancer cell proliferation and survival. youtube.com
Novel macrocyclic derivatives of imidazo[1,2-b]pyridazine have been designed and synthesized as potent ALK inhibitors. nih.gov These compounds have demonstrated efficacy against wild-type ALK as well as clinically relevant mutant forms that confer resistance to other ALK inhibitors. nih.gov
| Compound | Target | Enzymatic Inhibitory Activity (IC₅₀) | Cell Growth Inhibition (IC₅₀) |
| O-10 | ALKWT | 2.6 nM | Karpas299: 38 nM |
| ALKG1202R | 6.4 nM | BaF3-EML4-ALKG1202R: 52 nM | |
| ALKL1196M/G1202R | 23 nM | BaF3-EML4-ALKL1196M/G1202R: 64 nM |
Data from the discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors. nih.gov
Perturbation of Other Kinase-Mediated Pathways
The imidazo[1,2-b]pyridazine scaffold has been identified as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of protein kinases. researchgate.net Beyond the specific examples detailed above, various derivatives have been reported to show inhibitory activity against several other kinases, including:
Cyclin-dependent kinases (CDK) researchgate.net
Vascular endothelial growth factor receptor 2 (VEGFR2) kinase researchgate.net
p38 mitogen-activated protein (MAP) kinase researchgate.net
Mammalian target of rapamycin (mTOR) researchgate.net
Additionally, certain substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds have been observed to induce cell cycle arrest in the G0/G1 phase in human neuroblastoma cells, suggesting a modulation of the cellular machinery that governs cell cycle progression. mdpi.com
Computational Chemistry, Cheminformatics, and Molecular Modeling Applied to 6 Chloro 3 Ethynylimidazo 1,2 B Pyridazine
Ligand-Based Drug Design (LBDD) Methodologies
Ligand-based drug design (LBDD) approaches are instrumental when the three-dimensional structure of the biological target is unknown or poorly characterized. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For a compound like 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine, LBDD can be employed to identify novel derivatives with potentially enhanced activity.
One common LBDD technique is pharmacophore modeling . A pharmacophore model represents the essential steric and electronic features that a molecule must possess to interact with a specific biological target. Starting with a set of known active imidazo[1,2-b]pyridazine (B131497) analogues, a pharmacophore model can be generated. This model would likely include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all of which are present in the this compound structure. The chloro group at the 6-position can act as a hydrophobic feature, while the nitrogen atoms in the fused ring system can serve as hydrogen bond acceptors. The ethynyl (B1212043) group at the 3-position offers a unique linear and rigid feature that can be explored for specific interactions within a binding pocket.
Another LBDD approach is similarity searching , where large chemical databases are screened for molecules that are structurally similar to a query molecule, in this case, this compound. Similarity can be assessed based on 2D fingerprints or 3D shape and electrostatic potential. For instance, an innovative pre-competitive virtual screening collaboration was successfully used to explore an imidazo[1,2-a]pyridine (B132010) screening hit for visceral leishmaniasis, a related scaffold. nih.govresearchgate.net This approach allowed for the rapid expansion of the chemical series and the identification of compounds with improved antiparasitic activity and a better selectivity index. nih.govresearchgate.net Such a strategy could be readily applied to discover novel compounds based on the this compound core.
Structure-Based Drug Design (SBDD) Methodologies
When the 3D structure of the target protein is available, structure-based drug design (SBDD) methodologies can provide detailed insights into the molecular interactions between a ligand and its receptor. This knowledge is invaluable for optimizing the potency and selectivity of a lead compound like this compound.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For this compound, docking studies could be performed against various kinase targets, as the imidazo[1,2-b]pyridazine scaffold is a known kinase inhibitor. nih.govsemanticscholar.org For example, derivatives of the related imidazo[1,2-a]pyridine have been docked into the active site of MARK4 protein, revealing key interactions with catalytically important residues. nih.gov Similarly, imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives have been designed as dual c-Met and VEGFR2 kinase inhibitors using co-crystal structural information. nih.gov
In a hypothetical docking study of this compound into a kinase active site, the imidazo[1,2-b]pyridazine core would likely form hydrogen bonds with the hinge region of the kinase. The 6-chloro substituent could occupy a hydrophobic pocket, while the 3-ethynyl group could extend into a deeper, more specific sub-pocket, potentially forming favorable interactions. The accuracy of the docking pose is evaluated using scoring functions , which estimate the binding affinity. These scoring functions are crucial for ranking different poses and for prioritizing compounds in virtual screening campaigns.
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations can be used to assess the stability of the docked pose of this compound within the binding site of its target protein. By analyzing the trajectory of the simulation, one can identify key interactions that are maintained over time, providing a more accurate representation of the binding mode.
Furthermore, MD simulations can be employed for conformational analysis of this compound, both in its free state and when bound to a protein. This can reveal the accessible conformations of the molecule and how its flexibility or rigidity contributes to its binding affinity. Advanced MD techniques can also be used to study the binding kinetics , providing insights into the association and dissociation rates of the ligand, which are important parameters for drug efficacy.
To obtain a more quantitative prediction of binding affinity, more computationally intensive methods like Free Energy Perturbation (FEP) and end-point free energy calculations (such as MM/PBSA and MM/GBSA) can be utilized. FEP calculates the difference in free energy between two states, for example, by gradually transforming this compound into a derivative with a different substituent. This allows for the precise prediction of the effect of chemical modifications on binding affinity, guiding lead optimization.
End-point methods, on the other hand, calculate the free energy of binding by combining molecular mechanics energies with a continuum solvent model. These calculations are typically performed on snapshots from an MD simulation and provide a balance between accuracy and computational cost, making them a popular choice for ranking congeneric series of ligands.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazo[1,2-b]pyridazine Datasets
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds. For the imidazo[1,2-b]pyridazine scaffold, a Hologram QSAR (HQSAR) study was conducted on a series of derivatives acting as p38 MAP kinase antagonists. koreascience.kr HQSAR is a 2D QSAR method that uses molecular holograms, which are fragment fingerprints, to generate predictive models without the need for 3D structural alignment. koreascience.kr
To develop a QSAR model for derivatives of this compound, a dataset of compounds with varying substituents at different positions of the imidazo[1,2-b]pyridazine core and their corresponding biological activities would be required. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would then be used to build a model that can predict the activity of new compounds. For instance, 3D-QSAR models have been developed for 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase inhibitors, where contour map analyses revealed the importance of steric and hydrophobic interactions for enhanced activity. japsonline.comscienceopen.com
A hypothetical QSAR model for imidazo[1,2-b]pyridazine derivatives might reveal that the presence of a halogen at the 6-position and a small, rigid group at the 3-position is beneficial for activity against a particular target.
Cheminformatics Approaches for Library Design and Virtual Screening
Cheminformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information. In the context of drug discovery, cheminformatics plays a crucial role in the design of chemical libraries and in virtual screening. For this compound, cheminformatics approaches can be used to design a focused library of derivatives with a high probability of being active against a specific target.
This library design process would involve selecting a variety of substituents for different positions on the imidazo[1,2-b]pyridazine scaffold, ensuring chemical diversity and desirable physicochemical properties (e.g., adherence to Lipinski's rule of five). The designed library can then be subjected to virtual screening , a computational technique used to search large libraries of compounds for those that are most likely to bind to a drug target. Virtual screening can be either ligand-based (using similarity searching or pharmacophore models) or structure-based (using molecular docking).
An example of a successful virtual screening campaign involved the use of a collaborative in silico approach to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.govresearchgate.net This effort led to the rapid identification of new chemotypes with improved biological profiles. nih.govresearchgate.net A similar strategy could be employed for this compound, leveraging the power of cheminformatics to accelerate the discovery of new drug candidates.
Future Perspectives in Imidazo 1,2 B Pyridazine Research and Development Preclinical
Identification and Validation of Emerging Biological Targets for Imidazo[1,2-b]pyridazine (B131497) Derivatives
The therapeutic potential of imidazo[1,2-b]pyridazine derivatives is intrinsically linked to their ability to interact with a diverse array of biological targets. Ongoing preclinical research is focused on identifying and validating novel targets to expand the therapeutic applications of this scaffold.
One area of significant interest is the inhibition of kinases, which are crucial regulators of cellular processes. Imidazo[1,2-b]pyridazine derivatives have shown potent inhibitory activity against several kinases implicated in disease. For instance, derivatives have been identified as potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. nih.gov A specific derivative, compound 22, exhibited a half-maximal inhibitory concentration (IC50) of 1.3 nM for BTK and demonstrated excellent selectivity across a panel of 310 kinases. nih.govacs.org
Another promising target is Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family involved in cytokine signaling pathways that drive autoimmune and inflammatory diseases. nih.gov Imidazo[1,2-b]pyridazine analogs have been developed as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, offering a potential therapeutic strategy for conditions like psoriasis and rheumatoid arthritis. nih.govacs.org
Further research has highlighted the potential of imidazo[1,2-b]pyridazine derivatives to target other kinases, including:
Haspin: A serine/threonine kinase involved in mitosis, making it a target for anticancer therapies. tandfonline.com
IKKβ: A key kinase in the NF-κB signaling pathway, which is implicated in inflammatory responses. nih.govnih.gov
Cyclin-dependent kinases (CDKs): These are central regulators of the cell cycle, and their inhibition is a well-established anticancer strategy. researchgate.net
Tropomyosin receptor kinases (TRKs): These are involved in the development and function of the nervous system and are oncogenic drivers in various cancers when subject to gene fusions. researchgate.netnih.gov
Interleukin-1 receptor-associated kinase 4 (IRAK4): A critical kinase in the innate immune response pathway, which is a therapeutic target for certain types of lymphoma. nih.gov
Beyond kinases, imidazo[1,2-b]pyridazine derivatives are being investigated for their activity against other target classes. A novel structural class of picornavirus inhibitors based on the imidazo[1,2-b]pyridazine nucleus has been discovered, highlighting their potential as broad-spectrum antiviral agents. acs.orgnih.gov
The following table summarizes some of the emerging biological targets for imidazo[1,2-b]pyridazine derivatives and their therapeutic potential.
| Biological Target | Therapeutic Area | Key Findings |
| Bruton's Tyrosine Kinase (BTK) | B-cell malignancies | Potent and highly selective irreversible inhibitors have been identified. nih.gov |
| Tyrosine Kinase 2 (Tyk2) JH2 Domain | Autoimmune and inflammatory diseases | Selective inhibitors show promise in preclinical models of arthritis. nih.gov |
| Haspin Kinase | Cancer | Novel derivatives have been synthesized as selective Haspin inhibitors. tandfonline.com |
| I-kappa B Kinase (IKKβ) | Inflammatory diseases | Optimization of the scaffold has led to increased inhibitory activity. nih.gov |
| Cyclin-Dependent Kinases (CDKs) | Cancer | Potent and selective inhibitors of CDK2 have been identified. researchgate.net |
| Tropomyosin Receptor Kinases (TRKs) | Cancer | Derivatives have been developed to overcome resistance to existing TRK inhibitors. nih.gov |
| Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Diffuse Large B-cell Lymphoma | Potent IRAK4 inhibitors have been designed for tumors with specific mutations. nih.gov |
| Picornaviruses | Viral Infections | A novel class of inhibitors with broad-spectrum activity has been discovered. acs.org |
Development of Novel and Efficient Synthetic Routes to Complex Imidazo[1,2-b]pyridazine Scaffolds
The exploration of the full therapeutic potential of imidazo[1,2-b]pyridazine derivatives relies on the development of efficient and versatile synthetic methodologies. Researchers are continuously working on novel routes to access complex and diverse analogs of this scaffold.
A common and foundational method for the synthesis of the imidazo[1,2-b]pyridazine backbone involves the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone. nih.gov This approach allows for the introduction of various substituents at different positions of the heterocyclic system.
More advanced and efficient synthetic strategies are also being employed, particularly those utilizing metal-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for the functionalization of the imidazo[1,2-b]pyridazine core. Recent developments in this area include:
Suzuki Cross-Coupling: This reaction is used to introduce aromatic rings at the C-3 position of the scaffold. researchgate.net
Sonogashira, Heck, Negishi, Kumada, and Stille Reactions: These have also been reviewed as effective methods for the functionalization of imidazo[1,2-b]pyridazines. researchgate.net
Furthermore, direct C-H activation is emerging as a powerful strategy for the arylation, benzylation, and alkylation of the imidazo[1,2-b]pyridazine ring system, offering a more atom-economical approach to diversification. researchgate.net
Specific synthetic routes have been developed for particular derivatives. For instance, a method for synthesizing 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile involves the reaction of 3-amino-6-chloropyridazine (B20888) with N,N-dimethylformamide dimethyl acetal, followed by reaction with bromoacetonitrile. google.com An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines has also been reported, which is crucial for exploring the structure-activity relationships at this position. researchgate.net The synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine has been achieved through a multi-step process starting from 6-chloropyridazin-3-amine. mdpi.com
The following table outlines some of the key synthetic strategies for accessing and diversifying the imidazo[1,2-b]pyridazine scaffold.
| Synthetic Strategy | Description | Key Application |
| Condensation Reaction | Reaction of a 3-amino-6-halopyridazine with an α-bromoketone. nih.gov | Formation of the core imidazo[1,2-b]pyridazine backbone. |
| Suzuki Cross-Coupling | Palladium-catalyzed reaction to form carbon-carbon bonds. researchgate.net | Introduction of aryl groups at the C-3 position. |
| Other Metal-Catalyzed Cross-Couplings | Includes Sonogashira, Heck, Negishi, Kumada, and Stille reactions. researchgate.net | Versatile functionalization of the scaffold. |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds. researchgate.net | Arylation, benzylation, and alkylation of the ring system. |
| Specific Derivatization | Multi-step syntheses for specific analogs. google.comresearchgate.netmdpi.com | Access to targeted compounds like 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. |
Advanced Mechanistic Investigations into Target Engagement and Selectivity
A deep understanding of how imidazo[1,2-b]pyridazine derivatives interact with their biological targets at a molecular level is crucial for the rational design of more potent and selective therapeutic agents. Advanced mechanistic investigations are being employed to elucidate the intricacies of target engagement and the structural basis for selectivity.
For many imidazo[1,2-b]pyridazine-based kinase inhibitors, the primary mechanism of action involves binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates. The selectivity of these inhibitors is often attributed to specific interactions with amino acid residues that are unique to the target kinase. acs.org
In the case of the Tyk2 JH2 inhibitors, the imidazo[1,2-b]pyridazine scaffold provides a core structure that can be modified to achieve high selectivity over other JAK family members. nih.gov The unique structural differences in the binding pocket of the Tyk2 JH2 domain compared to the highly conserved ATP-binding site of the kinase (JH1) domain allow for the design of selective ligands. acs.org
For BTK inhibitors, a covalent mechanism of action is often employed. These inhibitors are designed to form an irreversible covalent bond with a specific cysteine residue in the active site of BTK, leading to sustained inhibition of the enzyme. acs.org This covalent binding strategy can contribute to both high potency and prolonged duration of action.
Structure-activity relationship (SAR) studies are instrumental in understanding target engagement. For example, in the development of inhibitors of human picornaviruses, it was found that the nature of the linker between the phenyl group and the imidazopyridazine moiety significantly influences the antiviral activity. acs.org Specifically, oximes were found to be more potent than vinyl carboxamides, and the E geometry of the oxime was critical for activity. acs.orgnih.gov
The following table summarizes the mechanistic aspects of target engagement for different classes of imidazo[1,2-b]pyridazine derivatives.
| Target Class | Mechanism of Action | Basis of Selectivity |
| Kinases (general) | ATP-competitive inhibition | Interactions with unique amino acid residues in the ATP-binding pocket. acs.org |
| Tyk2 JH2 Domain | Allosteric inhibition | Exploiting structural differences in the pseudokinase domain. nih.govacs.org |
| Bruton's Tyrosine Kinase (BTK) | Irreversible covalent binding to a cysteine residue | Targeting a specific, reactive cysteine residue in the active site. acs.org |
| Human Picornaviruses | Inhibition of viral replication | Specific structural features, such as the linker and stereochemistry, are crucial for activity. acs.orgnih.gov |
Rational Design of Imidazo[1,2-b]pyridazine Analogs with Optimized Preclinical Efficacy
The ultimate goal of preclinical research is to develop drug candidates with optimal efficacy and favorable pharmacokinetic properties. The rational design of imidazo[1,2-b]pyridazine analogs is a key strategy to achieve this goal, leveraging insights from SAR studies and an understanding of the molecular interactions with their targets.
Optimization of the imidazo[1,2-b]pyridazine scaffold often involves modifications at the C-3 and C-6 positions. For instance, in the development of IKKβ inhibitors, optimization of these positions led to increased cell-free IKKβ inhibitory activity and enhanced TNFα inhibitory activity in cellular assays. nih.gov
Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors. This strategy has been successfully applied to the development of dual c-Met and VEGFR2 kinase inhibitors based on the imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine (B132010) scaffolds. researchgate.net
In the development of Tyk2 JH2 inhibitors, SAR studies revealed that the N1-substituent on a 2-oxo-1,2-dihydropyridine ring attached to the imidazo[1,2-b]pyridazine core could significantly impact metabolic stability and cell permeability. nih.gov For example, the introduction of a 2-pyridyl group at this position enhanced Caco-2 permeability, which is an indicator of intestinal absorption. nih.gov
The following table provides examples of how rational design has been used to optimize the preclinical properties of imidazo[1,2-b]pyridazine analogs.
| Optimization Goal | Design Strategy | Example |
| Increased Potency | Structure-based design and SAR studies | Optimization of C-3 and C-6 substituents in IKKβ inhibitors. nih.gov |
| Enhanced Selectivity | Targeting unique features of the biological target | Design of selective Tyk2 JH2 inhibitors that do not bind to the conserved JH1 domain. acs.org |
| Improved Pharmacokinetics | Modification of physicochemical properties | Introduction of a 2-pyridyl group to improve cell permeability in Tyk2 JH2 inhibitors. nih.gov |
| Overcoming Drug Resistance | Scaffold hopping and targeting mutant proteins | Development of second-generation TRK inhibitors effective against resistant mutations. nih.gov |
Q & A
Q. What are the established synthetic routes for 6-chloroimidazo[1,2-b]pyridazine derivatives?
The synthesis of 6-chloroimidazo[1,2-b]pyridazine derivatives typically involves cyclocondensation of substituted pyridazines with halogenated precursors. For example:
- Cyclocondensation : 3-Amino-6-chloropyridazine reacts with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane to form 2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine .
- Cross-coupling : Transition-metal-catalyzed reactions (e.g., Pd-catalyzed direct arylation) are used for functionalization. For instance, Suzuki coupling with phenylboronic acid yields 2,3-diarylimidazo[1,2-b]pyridazines in >85% yield after bromination of a precursor .
Key Methodological Insight : Multi-step syntheses are often necessary when direct functionalization fails. For example, failed direct C2-arylation in Pd-catalyzed reactions necessitates bromination followed by Suzuki coupling .
Q. How are 6-chloroimidazo[1,2-b]pyridazine derivatives characterized analytically?
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) is used to confirm regiochemistry. For example, 3-(4-bromophenyl)-6-chloroimidazo[1,2-b]pyridazine shows distinct peaks at δ 10.05 (s, 1H) and 8.28–7.15 ppm .
- Crystallography : X-ray diffraction resolves ambiguities in regioselectivity, as seen in corrections of Minisci alkylation products where NMR alone was insufficient .
Q. How can regioselectivity challenges in direct C-H functionalization be addressed?
Direct C-H arylation at the C3 position is efficient, but C2 functionalization often fails due to electronic and steric factors. A two-step approach is recommended:
Bromination : Introduce a bromine atom at C2 using NBS or similar reagents.
Suzuki Coupling : React with aryl/heteroaryl boronic acids (e.g., phenylboronic acid, 89% yield) .
Critical Analysis : Solvent choice (e.g., DMA vs. pentan-1-ol) and catalyst ligands (e.g., Pd(OAc)₂ with PPh₃) significantly influence turnover frequency and regioselectivity .
Q. What strategies verify regiochemistry in radical addition reactions?
- Comparative NMR : Match spectra with literature data (e.g., corrected ACS Catalysis study showing C8 alkylation in Minisci reactions) .
- X-ray Crystallography : Resolves ambiguities, as seen in revised assignments for 6-chloroimidazo[1,2-b]pyridazine derivatives .
Case Study : A 6-chloroimidazo[1,2-b]pyridazine compound initially misassigned via NMR was corrected to C8 alkylation using X-ray data .
Q. How are imidazo[1,2-b]pyridazine scaffolds optimized for kinase inhibition?
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl at C6) to enhance binding to kinase ATP pockets.
- Dual Inhibition : Co-functionalize with aryl/ethynyl groups (e.g., 3-ethynyl) to target c-Met and VEGFR2 simultaneously .
Example : Imidazo[1,2-b]pyridazine derivatives with 6-Cl and 3-ethynyl groups showed nanomolar IC₅₀ values against c-Met in enzymatic assays .
Q. Why are imidazo[1,2-b]pyridazines more synthetically accessible than other isomers?
- Established Methods : Condensation with haloacetaldehyde dimethyl acetal and transition-metal-catalyzed cross-couplings are well-developed .
- Isomer Limitations : Imidazo[4,5-c]pyridazines lack efficient synthetic routes due to unfavorable ring strain and reactivity .
Catalyst Comparison : Pd-based catalysts outperform Cu or Au in coupling reactions for imidazo[1,2-b]pyridazines, with TOF > 500 h⁻¹ in optimized conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
